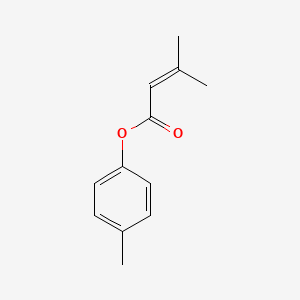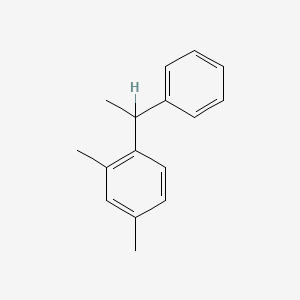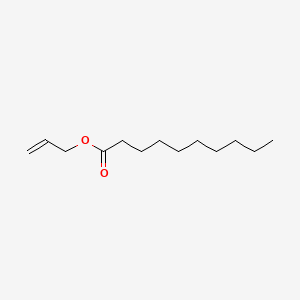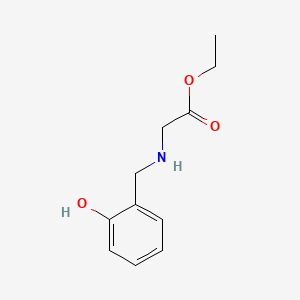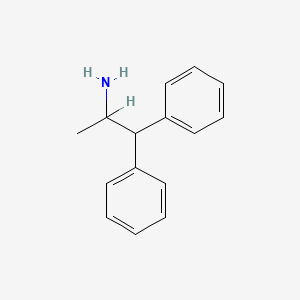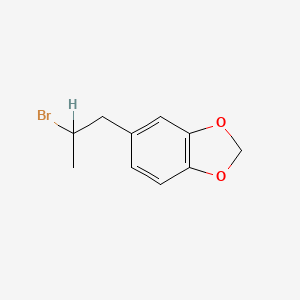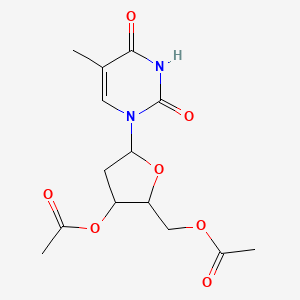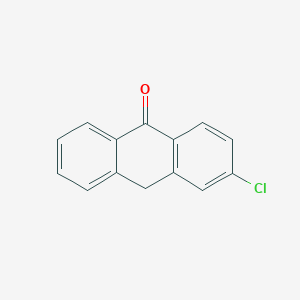
3-Chloroanthracen-9(10h)-one
Vue d'ensemble
Description
3-Chloroanthracen-9(10h)-one: is an organic compound belonging to the anthracene family It is characterized by the presence of a chlorine atom at the third position and a ketone group at the ninth position of the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Chlorination of Anthracen-9(10h)-one: The most common method involves the chlorination of anthracen-9(10h)-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of anthracene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a direct route to 3-chloroanthracen-9(10h)-one.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where anthracen-9(10h)-one is reacted with chlorine gas under controlled conditions. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloroanthracen-9(10h)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 3-chloroanthracen-9-ol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as 3-chloroanthraquinone.
Reduction: 3-Chloroanthracen-9-ol.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Chloroanthracen-9(10h)-one is used as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its unique structure allows for the formation of complex molecular architectures.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in studying biological processes at the molecular level.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with DNA and other biomolecules makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-chloroanthracen-9(10h)-one involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, this compound can form covalent bonds with proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Anthracen-9(10h)-one: Lacks the chlorine atom at the third position, resulting in different chemical properties and reactivity.
3-Bromoanthracen-9(10h)-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
3-Methylanthracen-9(10h)-one:
Uniqueness: 3-Chloroanthracen-9(10h)-one is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide range of derivatives
Propriétés
IUPAC Name |
3-chloro-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14(13)16/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQIDZRNBWJEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964128 | |
| Record name | 3-Chloroanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-99-4 | |
| Record name | 2-Chloroanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
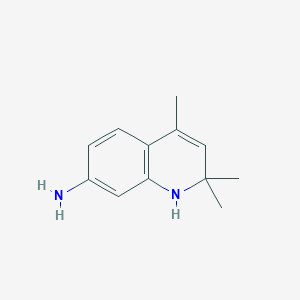
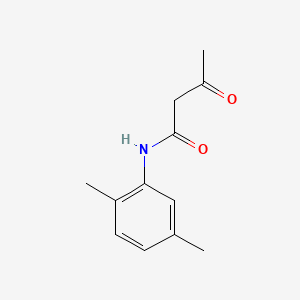
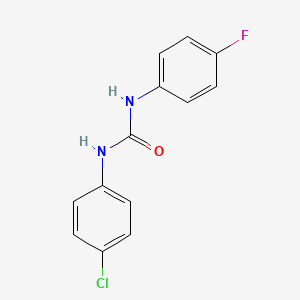
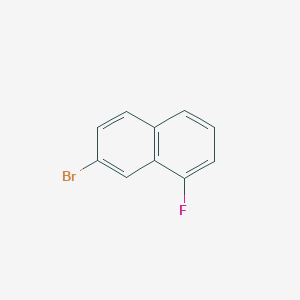
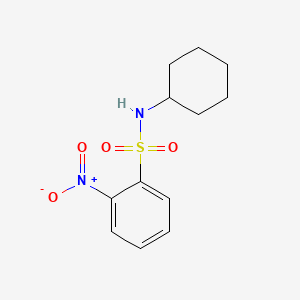
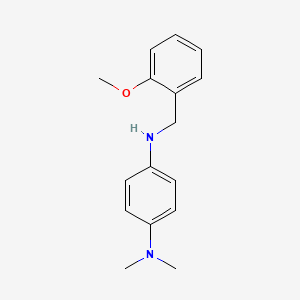
![2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1604732.png)
